3-Bromoprop-2-enamide
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Overview
Description
3-Bromoprop-2-enamide is an organic compound with the molecular formula C3H4BrNO It is characterized by the presence of a bromine atom attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoprop-2-enamide can be synthesized through the electrophilic activation of amides. A notable method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the dehydrogenation of amides to enamides. This process can be adapted for large-scale production by optimizing reaction conditions and using suitable catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in S_N2 reactions with reactive alkyl halides to form iminium salts.
Hydrolysis: The iminium salts formed can be hydrolyzed back into the carbonyl compounds.
Michael Addition: Enamines derived from this compound can add to α, β-unsaturated carbonyl compounds in a Michael-like process.
Common Reagents and Conditions:
Reagents: Lithium hexamethyldisilazide (LiHMDS), triflic anhydride, alkyl halides, secondary amines.
Conditions: The reactions typically require weakly acidic to neutral pH conditions and may involve catalysts such as palladium or ruthenium.
Major Products:
Iminium Salts: Formed through nucleophilic substitution.
Carbonyl Compounds: Resulting from the hydrolysis of iminium salts.
Michael Adducts: Formed through the Michael addition process.
Scientific Research Applications
3-Bromoprop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoprop-2-enamide involves nucleophilic addition reactions. The compound reacts with primary and secondary amines to form imines and enamines, respectively . These reactions are typical examples of nucleophilic addition, where water is eliminated from the initially formed tetrahedral intermediate, resulting in the formation of a new double bond .
Comparison with Similar Compounds
Propargyl Bromide (3-Bromo-prop-1-yne): An organic compound with a similar bromine substituent on a propyne structure.
Allyl Bromide (3-Bromopropene): Another halogenated organic compound used in similar applications.
Uniqueness: 3-Bromoprop-2-enamide is unique due to its ability to form stable enamines and imines, which are valuable intermediates in organic synthesis. Its reactivity and versatility make it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C3H4BrNO |
---|---|
Molecular Weight |
149.97 g/mol |
IUPAC Name |
(E)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ |
InChI Key |
OSXBAMSLLBEUGB-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Br)\C(=O)N |
Canonical SMILES |
C(=CBr)C(=O)N |
Origin of Product |
United States |
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